Product packaging for glycoprotein 35, hepatitis C virus(Cat. No.:CAS No. 148349-77-3)

glycoprotein 35, hepatitis C virus

Cat. No.: B1177230
CAS No.: 148349-77-3
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Description

Discovery and Initial Biochemical Detection of a Putative 35K Glycoprotein (B1211001)

The journey to understanding the Hepatitis C virus (HCV) involved the crucial identification of its constituent proteins. In the late 1980s, before the virus itself was fully cloned and characterized, researchers identified a putative glycoprotein with a molecular weight of approximately 35 kilodaltons (kDa), designated gp35. This discovery was made by obtaining complementary DNA (cDNA) clones from the sera of patients with non-A, non-B hepatitis, a condition later attributed to HCV. nih.gov These cDNA clones corresponded to a region of the viral genome thought to encode for structural proteins. nih.gov

Subsequent experiments using these clones led to the expression of a glycosylated protein with a molecular mass of about 35K. nih.gov This protein, gp35, was specifically detected by convalescent sera from individuals who had recovered from hepatitis C, indicating it was a viral antigen produced during infection. nih.gov

Expression Systems Utilized for Recombinant gp35 Production (e.g., Vaccinia Virus, Insect Cells)

To further characterize gp35, scientists required larger quantities of the protein than could be isolated from patient samples. This necessitated the use of recombinant DNA technology to produce the protein in various expression systems. A key method involved the use of a recombinant vaccinia virus that carried the putative envelope gene of HCV. nih.gov When this engineered virus infected cells, it would produce the 35K glycoprotein. nih.gov

In addition to the vaccinia virus system, insect cells were also employed for the production of recombinant gp35. nih.gov This alternative system provided another means to generate the protein for further immunological studies. The ability to produce gp35 in these heterologous systems was a critical step in developing diagnostic tools and understanding the virus's protein components.

Antigenicity and Immunoreactivity Profile of gp35 with Convalescent Sera

A significant aspect of the early research on gp35 was to determine its antigenicity, or its ability to be recognized by the immune system. Studies demonstrated that gp35 was indeed antigenic, as it was specifically detected by antibodies present in the sera of patients who had recovered from hepatitis C. nih.gov This indicated that the human body produces an immune response against this viral glycoprotein during the course of infection.

Further evidence of its immunoreactivity came from experiments where rabbits were immunized with the recombinant vaccinia virus expressing gp35. The sera from these immunized rabbits were then shown to react with gp35 produced in both insect cells and through in vitro translation, confirming its ability to elicit an antibody response. nih.gov

Apparent Antigenic Limitations of gp35 in Human Immune Response

Despite the confirmed antigenicity of gp35, early investigations revealed significant limitations in its ability to consistently elicit a strong antibody response in all HCV-infected individuals. When gp35 was used as an antigen to screen for antibodies in the sera of HCV patients at various stages of the disease, it was found that only a small percentage, ranging from 7% to 23%, had detectable antibodies against it. nih.gov

This low rate of seropositivity suggested that gp35 may not possess high antigenicity in the context of a natural human infection. nih.gov These findings had important implications for the development of diagnostic assays and vaccines, indicating that gp35 alone might not be a sufficiently reliable target for detecting HCV infection or for inducing a broadly protective immune response.

Research FindingDetails
Discovery of gp35 A putative 35K glycoprotein was identified from cDNA clones from non-A, non-B hepatitis patients. nih.gov
Recombinant Production gp35 was successfully expressed using recombinant vaccinia virus and in insect cells. nih.gov
Antigenicity gp35 was shown to be specifically detected by convalescent sera from hepatitis C patients. nih.gov
Immunoreactivity Sera from rabbits immunized with recombinant gp35 reacted with the protein produced in different systems. nih.gov
Antigenic Limitation Only 7% to 23% of HCV patients at various disease stages had detectable antibodies to gp35. nih.gov

Properties

CAS No.

148349-77-3

Molecular Formula

C11H18O4

Synonyms

glycoprotein 35, hepatitis C virus

Origin of Product

United States

Molecular Biology and Structural Aspects of Hepatitis C Virus Envelope Glycoproteins E1 and E2, and Broader Implications

Genomic Organization and Proteolytic Processing of the HCV Polyprotein

The HCV genome is a single-stranded positive-sense RNA molecule of approximately 9.6 kb. nih.gov This genome is translated into a single large polyprotein of about 3,000 amino acids. plos.orgnih.gov This polyprotein is then cleaved by a combination of host and viral proteases to generate at least ten mature proteins. nih.govresearchgate.net The structural proteins, which include the core protein (C) and the envelope glycoproteins E1 and E2, are located in the N-terminal third of the polyprotein. nih.govresearchgate.net The non-structural proteins (p7, NS2, NS3, NS4A, NS4B, NS5A, and NS5B) are situated in the C-terminal portion. nih.govresearchgate.net

The release of E1 and E2 from the polyprotein is mediated by host cellular signal peptidases located in the endoplasmic reticulum (ER). nih.govasm.orgresearchgate.net E1 and E2 are positioned sequentially within the polyprotein, and their cleavage is a critical step in their maturation. nih.gov Following cleavage, these glycoproteins are anchored in the ER membrane as type I transmembrane proteins, with their large, glycosylated N-terminal ectodomains facing the ER lumen. nih.govasm.org

E1/E2 Heterodimerization and Formation of Oligomeric Complexes

Following their synthesis and modification in the ER, E1 and E2 associate to form a non-covalent heterodimer. nih.govnih.gov This heterodimerization is a crucial step for the proper folding and transport of the glycoproteins and is essential for the formation of infectious viral particles. nih.gov The transmembrane domains of both E1 and E2 play a significant role in the assembly of the E1E2 heterodimer. nih.gov The interaction between E1 and E2 is primarily mediated by non-covalent, predominantly hydrophobic interactions. mdpi.com Two conserved N-linked glycans on E1, at positions N196 and N305, also contribute significantly to the E1-E2 interface. biorxiv.orgmdpi.com

While the E1E2 heterodimer is the fundamental unit, there is evidence for the formation of higher-order oligomeric complexes. nih.govmdpi.com Recent studies using cryo-electron microscopy have revealed that E1E2 can form homodimers, creating a dimer of E1E2 heterodimers. mdpi.combiorxiv.orgbiorxiv.org It has also been suggested that E1E2 may form trimers, with a conserved GxxxG motif in the E1 transmembrane domain being a key determinant for this oligomerization. nih.gov These higher-order structures are thought to be the native state of the glycoproteins on the surface of the HCV virion and are likely important for the virus's entry mechanism. nih.govmdpi.com

Identification and Functional Characterization of Key Structural Domains and Regions of E1 and E2

The E1 and E2 glycoproteins contain several key domains and regions that are critical for their function, including viral entry and interaction with the host immune system.

Hypervariable Regions (HVR1, HVR2)

E2 is characterized by the presence of two hypervariable regions, HVR1 and HVR2. nih.gov HVR1 is a 27-amino acid sequence located at the N-terminus of E2 and exhibits the highest degree of genetic variability among HCV isolates. nih.gov This region is thought to act as an immune decoy, shielding conserved neutralizing epitopes on E2 from the host's antibody response. nih.gov While HVR1 can bind to glycosaminoglycans on the cell surface, this interaction does not appear to directly lead to infection. nih.gov HVR2 is located adjacent to HVR1 and is also involved in modulating the interaction of E2 with the CD81 receptor. nih.gov The interplay between HVR1 and HVR2 is complex and can influence the binding of E2 to CD81. nih.gov

CD81 Binding Sites and Loops

A crucial step in HCV entry is the interaction of the E2 glycoprotein (B1211001) with the host cell receptor CD81, a member of the tetraspanin family. nih.govnih.gov The binding site for E2 on CD81 has been localized to its large extracellular loop (LEL). nih.govmdpi.com The regions on E2 involved in CD81 binding are complex and not fully defined, but several key areas have been identified. nih.gov These include a conserved N-terminal region (amino acids 412-423), a "front layer" region (amino acids 428-446), and a CD81-binding loop (amino acids 518-542). frontiersin.org Highly conserved residues within these regions, such as W420, Y527, W529, G530, and D535, are critical for this interaction. frontiersin.org The binding of E2 to CD81 is strain-specific and can be modulated by the hypervariable regions. nih.gov

Conserved Epitopes and Antigenic Domains (e.g., A-E, Regions 1-5, Epitopes I-III)

The E2 glycoprotein is the primary target for neutralizing antibodies, and several antigenic domains and epitopes have been identified. frontiersin.orgmdpi.com These have been classified using different nomenclatures, including antigenic domains A-E, antigenic regions 1-5, or epitopes I-III. mdpi.com Many of these epitopes are conformational, meaning they are formed by amino acids that are brought together by the three-dimensional folding of the protein. nih.gov

Epitope I (Antigenic Site 412-423/AS412/Antigenic Domain E): This is a highly conserved linear epitope located immediately downstream of HVR1. nih.govfrontiersin.org It is a major target for broadly neutralizing antibodies and plays a critical role in CD81 binding, with residue W420 being particularly important. nih.gov

Epitope II (Antigenic Site 434-446/Antigenic Domain D): This region is also a target for neutralizing antibodies and is part of the E2 "front layer". frontiersin.org

Antigenic Region 3 (AR3): This is another key target for broadly neutralizing antibodies that block the interaction between E2 and CD81. frontiersin.org

The identification and characterization of these conserved epitopes are crucial for the development of a broadly effective HCV vaccine. frontiersin.org

E1 and E2 Stem Regions and Transmembrane Domains

The structural integrity and function of the E1 and E2 glycoproteins are heavily reliant on their stem regions and transmembrane domains (TMDs). The stem region, located proximal to the viral membrane, and the TMD, which spans the lipid bilayer, play crucial roles in the formation and stability of the E1E2 heterodimer, as well as in the subsequent fusion of the viral and host cell membranes. researchgate.netnih.gov

The TMDs of both E1 and E2 are notable for their complex topology. Initially, upon synthesis as part of the viral polyprotein, the TMDs are thought to adopt a hairpin-like structure within the endoplasmic reticulum membrane. nih.gov Following proteolytic cleavage, which separates E1 from E2 and E2 from the downstream p7 protein, a conformational change occurs. This results in the reorientation of the C-terminal portion of the TMD, leading to a single membrane-spanning domain. nih.govnih.gov This dynamic structural rearrangement is considered important for the proper folding and assembly of the E1E2 complex. nih.gov

The TMDs are not merely anchors; they are active participants in the heterodimerization process. Deletion or replacement of the E2 TMD has been shown to prevent the formation of the E1E2 heterodimer, underscoring its essential role. nih.gov The interaction between the E1 and E2 TMDs is a key driver of the initial association of the two glycoproteins. nih.gov

Recent structural studies have provided more detailed insights into the organization of these domains. Cryo-electron microscopy has revealed the structure of the full-length E1E2 complex, including the stem regions and TMDs. nih.gov In E1, the stem region comprises residues 315 to 346. nih.gov The TMDs of both E1 and E2 are composed of two hydrophobic segments separated by conserved polar residues. nih.gov This unique architecture allows for the topological flexibility required for their function. nih.gov Furthermore, a contiguous helical region within the E1 stem has been identified as a target for neutralizing antibodies, highlighting its exposure on the virion surface and its role in immune recognition. mdpi.com

DomainKey FeaturesFunction
E1 Stem Region - Contains a contiguous helical region. mdpi.com - Connects the E1 core to the transmembrane domain. nih.gov- Target for neutralizing antibodies. mdpi.com - Contributes to the overall structure of the E1E2 complex.
E1 Transmembrane Domain - Initially forms a hairpin structure. nih.gov - Reorients to a single membrane-spanning domain after cleavage. nih.govnih.gov- Anchors E1 to the viral membrane. - Essential for E1E2 heterodimerization. nih.gov
E2 Stem Region - Connects the E2 head domain to the transmembrane domain. nih.gov- Structural support for the E2 ectodomain.
E2 Transmembrane Domain - Initially forms a hairpin structure. nih.gov - Reorients to a single membrane-spanning domain after cleavage. nih.govnih.gov- Anchors E2 to the viral membrane. - Crucial for E1E2 heterodimerization. nih.gov

Conformational Flexibility and Dynamics of E1 and E2

A defining characteristic of the HCV E2 glycoprotein is its remarkable conformational flexibility. nih.govfrontiersin.org This inherent plasticity is evident in several regions of the protein, including the hypervariable regions (HVR1 and HVR2) and other domains that are crucial for receptor binding. nih.gov This flexibility is not random; it is thought to be governed by a network of conserved residues that act as hinges and anchors, allowing for controlled movements throughout the E2 structure. nih.gov

The conformational flexibility extends to the entire binding site for the cellular receptor CD81, which is a composite of several discontinuous segments of E2. frontiersin.org This dynamic interplay is crucial for the virus entry process. Small-angle X-ray scattering experiments have corroborated computational models, suggesting a structure with a compact globular core and peripheral flexible regions. nih.gov

Interestingly, while E2 exhibits high conformational plasticity, it also possesses a high degree of thermal stability, which is attributed to its dense network of disulfide bridges. frontiersin.org This combination of flexibility and stability is likely a key adaptation that allows the virus to maintain its structural integrity while effectively engaging with host cell factors and evading the immune response.

Functional Roles of Hepatitis C Virus Envelope Glycoproteins in the Viral Life Cycle

Mechanisms of Viral Entry into Host Cells

The entry of HCV into a host hepatocyte is a complex, multi-step process orchestrated by the E1 and E2 glycoproteins. mdpi.comnih.govnih.govnih.gov This process involves initial attachment to the cell surface, engagement with specific receptors, internalization via endocytosis, and finally, fusion of the viral and cellular membranes to release the viral genome into the cytoplasm. mdpi.comnih.gov

Initial Attachment and Receptor Engagement

The journey of HCV into a host cell begins with the E2 glycoprotein (B1211001) binding to several molecules on the hepatocyte surface. nih.govfrontiersin.org This initial contact is facilitated by interactions with heparan sulfate (B86663) proteoglycans and the low-density lipoprotein receptor (LDLR). frontiersin.orgyoutube.com Following this initial tethering, a more specific and crucial engagement occurs with at least two key host cell receptors: the tetraspanin CD81 and the scavenger receptor class B type I (SR-B1). mdpi.comnih.govfrontiersin.org

The interaction between the HCV E2 glycoprotein and CD81 is a critical determinant of viral entry. nih.govasm.org This binding is thought to prime the E1/E2 complex for subsequent conformational changes necessary for fusion. nih.govtandfonline.com The hypervariable region 1 (HVR1) of E2 can modulate this interaction, sometimes concealing the CD81 binding site to evade the host's immune response. asm.org

SR-B1 also plays an indispensable role in HCV entry. nih.govasm.org The binding of E2 to SR-B1 is considered a predictive factor for a successful infection. asm.org Furthermore, the interaction of E2 with both CD81 and SR-B1 can lead to the formation of a heteromultimeric complex, a step that appears essential for the infection process. nih.gov

Table 1: Key Host Receptors for HCV Entry

Receptor Function in HCV Entry Reference
CD81 Primary entry co-receptor, primes glycoproteins for fusion. mdpi.comnih.govfrontiersin.orgasm.org
SR-B1 Essential entry factor, interaction is predictive of infection. nih.govfrontiersin.orgasm.org
Claudin-1 (CLDN1) Tight junction protein involved in later stages of entry. asm.org
Occludin (OCLN) Tight junction protein essential for a post-binding entry step. mdpi.comasm.org

Clathrin-Mediated Endocytosis and pH-Dependent Entry

Following receptor engagement, the HCV particle is internalized into the host cell through a process known as clathrin-mediated endocytosis. nih.govnih.gov This mechanism involves the formation of clathrin-coated pits on the plasma membrane, which invaginate to form vesicles containing the virus. nih.gov This process is also dependent on the protein dynamin. mdpi.com

Once inside the cell within an endosome, the virus is trafficked through the endocytic pathway. nih.gov The maturation of the endosome leads to a drop in its internal pH, creating an acidic environment. nih.govnih.gov This acidification is a critical trigger for the next stage of entry. nih.govnih.gov The low pH is believed to induce conformational changes in the E1 and E2 glycoproteins, which have been primed by their interaction with CD81, preparing them for membrane fusion. nih.govtandfonline.com Studies using agents that prevent endosome acidification, such as bafilomycin A1 and chloroquine, have been shown to inhibit HCV infection, confirming the pH-dependent nature of this entry step. nih.govnih.gov

Membrane Fusion Events and Role of E1/E2

The final and decisive step of viral entry is the fusion of the viral envelope with the endosomal membrane, a process mediated by the E1 and E2 glycoproteins. tandfonline.comnih.govasm.org The acidic environment of the late endosome is thought to trigger significant conformational rearrangements in the E1/E2 heterodimer, exposing a fusion peptide. nih.govtandfonline.com This fusion peptide, a short, hydrophobic region of the glycoprotein, inserts into the endosomal membrane, initiating the merging of the two lipid bilayers. nih.gov

While E2 is primarily responsible for receptor binding, evidence suggests that E1 contains the putative fusion peptide and plays a more direct role in the fusion process itself. nih.govfrontiersin.orgnih.gov However, it is the interplay and coordinated action of both E1 and E2 that drives the fusion event. tandfonline.comasm.org The exact molecular mechanism of HCV fusion is still under investigation but is thought to be distinct from other viruses in the Flaviviridae family. tandfonline.com This fusion event results in the release of the viral nucleocapsid, containing the HCV RNA genome, into the host cell's cytoplasm, where viral replication can commence. nih.govnih.gov

Participation in Viral Assembly and Release of Infectious Virions

The E1 and E2 glycoproteins are not only crucial for viral entry but also play a significant role in the later stages of the viral life cycle: the assembly and release of new virions. nih.govnih.govtandfonline.com After the viral polyprotein is synthesized and cleaved, E1 and E2 are inserted into the membrane of the endoplasmic reticulum (ER), where they fold and assemble into non-covalent heterodimers. nih.govresearchgate.net

The assembly of new HCV particles is a complex process that is thought to occur at ER-derived membranes. frontiersin.org The E1/E2 heterodimers are recruited to the sites of virus budding, where they are incorporated into the envelope of the nascent virion. nih.gov The transmembrane domains of both E1 and E2 are critical for their proper assembly into the heterodimer and for their retention in the ER. nih.gov

HCV particles are uniquely associated with host lipoproteins, forming what are known as lipoviral particles. frontiersin.orgyoutube.com The E1 and E2 glycoproteins are involved in modulating this association with lipoproteins, such as apolipoprotein E (ApoE), which is crucial for the morphogenesis of infectious particles. frontiersin.orgtandfonline.com Following assembly, the newly formed virions transit through the host cell's secretory pathway. nih.gov Interestingly, the egress of HCV particles from the infected cell has also been shown to be a clathrin-dependent process, involving the clathrin adaptor protein AP-1. asm.org

Modulation of Host Cellular Pathways and Protein Networks

The Hepatitis C virus envelope glycoproteins can also influence host cell functions by modulating various cellular pathways and protein networks. nih.gov This modulation can contribute to the virus's ability to establish a persistent infection and may play a role in the pathogenesis of HCV-related liver disease. nih.govfrontiersin.org

One of the key pathways affected by the E1/E2 glycoproteins is the host's innate immune response. nih.gov The glycoproteins, particularly E2, have been shown to down-modulate the activity of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB), a crucial transcription factor involved in inflammatory and immune responses. nih.govfrontiersin.org

Furthermore, the expression of the E1/E2 glycoproteins has been linked to the stimulation of the endoplasmic reticulum (ER) stress response pathway. nih.govfrontiersin.org This can lead to the upregulation of stress-response genes like Activating Transcription Factor 3 (ATF3). nih.gov The activation of the ER stress pathway is known to inhibit NF-κB activity, providing a potential mechanism for the immunosuppressive effects of the HCV glycoproteins. nih.gov By interfering with these signaling pathways, the HCV envelope glycoproteins can help the virus evade the host's immune system and promote a state of chronic infection. nih.govnih.gov

Immunological Response and Antigenicity of Hepatitis C Virus Envelope Glycoproteins

Elicitation of Humoral Immunity and Neutralizing Antibody Response

The host immune system recognizes the HCV envelope glycoproteins, E1 and E2, leading to the production of antibodies as part of the humoral immune response. nih.gov The E1E2 heterodimer is the principal target for neutralizing antibodies (NAbs), which are antibodies capable of preventing viral infection. frontiersin.orgnih.gov The production of NAbs is a critical component of the immune response against HCV, and a strong, early, and broad neutralizing antibody response has been associated with spontaneous clearance of the virus in some individuals. nih.govnih.gov

However, the humoral immune response to acute HCV infection is often delayed and of relatively low titer. johnshopkins.edu Studies have shown that antibodies targeting non-structural proteins can be detected before those targeting the structural envelope proteins. johnshopkins.edu The development of neutralizing antibodies, particularly those that can recognize a wide range of HCV genotypes (broadly neutralizing antibodies or bnAbs), is often slow to emerge during natural infection. nih.govpnas.org Despite the eventual presence of NAbs in most chronically infected individuals, the virus is often able to evade their effects, leading to persistent infection. nih.gov

Immunization with recombinant E1E2 proteins has been shown to elicit neutralizing antibody responses in animal models and human volunteers. nih.govnih.gov These studies have demonstrated that vaccination can induce antibodies that target various epitopes on the E1E2 complex and can neutralize the virus, highlighting the potential of these glycoproteins as vaccine candidates. nih.govnih.gov

Mechanisms of Immune Evasion Mediated by Glycoproteins

HCV has developed several strategies to evade the humoral immune response, many of which are mediated by its envelope glycoproteins.

The E1 and E2 glycoproteins are heavily glycosylated, meaning they are coated with sugar molecules called glycans. nih.govfrontiersin.org These N-linked glycans, which are added by the host cell's machinery, can form a "glycan shield" that physically masks conserved neutralizing epitopes on the protein surface. nih.govnih.gov This shielding prevents antibodies from recognizing and binding to these critical sites, thereby allowing the virus to evade neutralization. frontiersin.orgasm.org

Studies have shown that removing specific glycans from E2 can increase the virus's sensitivity to neutralization by antibodies. nih.govasm.org For example, glycans at positions E2N1, E2N6, and E2N11 have been identified as playing a role in shielding the CD81 binding site. nih.gov The conservation of these glycosylation sites across different HCV genotypes suggests their importance in the viral life cycle and immune evasion. nih.gov

HCV is characterized by its extremely high genetic diversity. nih.govpnas.org The virus exists as a "quasispecies," a population of closely related but genetically distinct viral variants, within an infected individual. nih.gov This diversity is driven by a high mutation rate of the viral RNA polymerase.

The envelope glycoproteins, particularly E2, contain hypervariable regions (HVRs) that are under constant immune pressure and accumulate mutations rapidly. nih.govnih.gov This process, known as antigenic drift, results in changes to the epitopes recognized by the immune system. Consequently, antibodies that were effective against an earlier viral variant may no longer be able to neutralize the newly emerged variants, leading to viral escape and persistent infection. nih.govfrontiersin.org

The HCV envelope glycoproteins present a complex antigenic landscape to the immune system, which includes both neutralizing and non-neutralizing "decoy" epitopes. nih.govnih.gov The immune system may mount a robust response against these immunodominant non-neutralizing epitopes, which can divert the immune focus away from the more conserved and vulnerable neutralizing sites. pnas.org

Furthermore, antibodies that bind to certain non-neutralizing epitopes can interfere with the binding of neutralizing antibodies to their targets. nih.gov For instance, antibodies targeting the non-neutralizing epitope at residues 434-446 on E2 have been shown to disrupt the neutralization mediated by antibodies recognizing the nearby neutralizing epitope at residues 412-426. nih.gov This immune interference can further diminish the effectiveness of the host's humoral response.

Analysis of Broadly Neutralizing Antibodies (bnAbs) Targeting E1/E2

Despite the formidable immune evasion strategies of HCV, some individuals are able to produce broadly neutralizing antibodies (bnAbs). pnas.orgasm.org These antibodies are of great interest as they can neutralize a wide range of HCV genotypes and are a key goal for vaccine development. pnas.orgresearchgate.net

BnAbs typically target conserved epitopes on the E1E2 heterodimer that are critical for viral function, such as the CD81 binding site on E2. frontiersin.orgpnas.org By targeting these essential and relatively invariable regions, bnAbs can overcome the challenge of HCV's high genetic diversity.

Researchers have isolated and characterized numerous human monoclonal bnAbs from HCV-infected individuals. pnas.orgnih.govnih.gov These studies have provided valuable insights into the specific epitopes targeted by bnAbs and the molecular basis for their broad neutralizing activity. Some well-characterized bnAbs and their targets are listed in the table below.

Broadly Neutralizing Antibody (bnAb)Target Epitope/RegionKey Features
AR3A, AR3B, AR3C, AR3D Antigenic Region 3 (AR3) on E2Target the conserved CD81 binding site, blocking viral entry. frontiersin.orgpnas.org
AR4A Antigenic Region 4 (AR4) on E1E2Recognizes a discontinuous epitope on the E1E2 complex with broad neutralizing activity. pnas.org
AR5A Antigenic Region 5 (AR5) on E1E2Targets a quaternary epitope on the E1E2 complex. pnas.org
IGH505, IGH526 E1 (aa 313-327)Human-derived monoclonal antibodies targeting a conserved region on E1. nih.gov
HEPC3, HEPC43, HEPC74 E2Isolated from individuals who spontaneously cleared HCV; target a conserved epitope and are encoded by the same germline heavy chain gene. jci.org

The study of bnAbs has not only illuminated the vulnerabilities of HCV but also provided a blueprint for the rational design of vaccines aimed at eliciting a protective and broadly neutralizing antibody response. pnas.orgresearchgate.net The combination of multiple bnAbs targeting different epitopes has been shown to enhance the breadth and potency of neutralization, suggesting that a successful vaccine may need to induce a polyclonal response against several conserved sites on the E1E2 complex. researchgate.netnih.gov

Research Methodologies for Studying Hepatitis C Virus Glycoproteins

Production of Recombinant E1/E2 Glycoproteins and Pseudoparticles

A significant hurdle in studying HCV glycoproteins is the difficulty in producing sufficient quantities of natively folded proteins. plos.org To overcome this, researchers have developed methods to produce recombinant E1/E2 glycoproteins. These methods often involve expressing truncated or modified forms of the E2 subunit ectodomain in various expression systems. mdpi.com For instance, soluble and correctly folded E2 can be obtained by deleting the transmembrane domain. biorxiv.org

Another powerful tool is the generation of HCV pseudoparticles (HCVpp). nih.govmicrobiologyresearch.org This system involves assembling the full-length, unmodified E1 and E2 glycoproteins onto retroviral core particles, such as those from murine leukemia virus (MLV) or human immunodeficiency virus (HIV). nih.govmicrobiologyresearch.org These pseudoparticles carry a reporter gene, like luciferase or green fluorescent protein (GFP), allowing for the quantification of viral entry into target cells. nih.govnih.govresearchgate.net The production of HCVpp typically involves transfecting cells, such as human embryonic kidney 293T cells, with separate plasmids encoding the HCV glycoproteins, the retroviral core proteins (Gag-Pol), and the retroviral genome containing the reporter gene. nih.govresearchgate.net This system has been instrumental in studying viral entry, neutralization by antibodies, and the function of various E1E2 mutants. nih.govmicrobiologyresearch.orgnih.gov

System Description Applications Key Findings
Recombinant GlycoproteinsExpression of full-length or truncated E1 and E2 ectodomains in various cell lines.Structural studies, antibody binding assays, vaccine development.Enabled the determination of the first E2 core structures. nih.govnih.gov
HCV Pseudoparticles (HCVpp)Retroviral or lentiviral cores displaying functional HCV E1/E2 glycoproteins on their surface.Viral entry assays, neutralization studies, screening of entry inhibitors.Confirmed the role of E1E2 in mediating infection and provided a platform for evaluating neutralizing antibodies. nih.govpnas.org

Genetic Mutagenesis and Alanine (B10760859) Scanning Approaches for Structure-Function Analysis

To understand the role of specific amino acid residues in the function of E1 and E2, researchers employ genetic mutagenesis techniques. plos.orgnih.gov Site-directed mutagenesis, for example, allows for the targeted substitution of specific amino acids to assess their impact on protein folding, E1E2 heterodimerization, receptor binding, and viral entry. biorxiv.org

A more comprehensive approach is alanine scanning mutagenesis, where individual or blocks of amino acids are systematically replaced with alanine. plos.orgnih.govnih.gov This technique helps to identify residues critical for maintaining the protein's structure and function. For instance, a comprehensive alanine scanning of the entire E1E2 complex was performed to evaluate the role of each residue in binding to the co-receptor CD81 and a panel of monoclonal antibodies. plos.org This global mapping provides valuable information for protein engineering and vaccine design. plos.org Linker-scanning mutagenesis, which involves inserting a small number of amino acids at various positions, has also been used to identify regions critical for protein conformation, E1E2 assembly, receptor binding, and membrane fusion. nih.gov

Technique Description Purpose Example Finding
Site-Directed MutagenesisIntroduction of specific amino acid changes into the glycoprotein (B1211001) sequence.To investigate the function of individual residues in protein folding, receptor binding, and fusion.Mutation of leucine (B10760876) to tyrosine at position 427 in the E2 front layer was shown to impair CD81 binding. biorxiv.org
Alanine ScanningSystematic replacement of amino acid residues with alanine.To identify residues critical for protein structure, function, and antibody recognition.Identified residues in the E2 back layer that indirectly impact CD81 and antibody binding. plos.org
Linker-Scanning MutagenesisInsertion of a short amino acid sequence at various positions within the protein.To probe for regions tolerant to insertions and identify domains critical for function.An insertion at Leu-682 in the E2 stem region specifically affected membrane fusion. nih.gov

Structural Biology Techniques Applied to Glycoproteins

Determining the three-dimensional structure of the HCV glycoproteins is crucial for understanding their function and for rational vaccine design. nih.gov However, their inherent flexibility and glycosylation have made this a significant challenge. nih.gov

X-ray Crystallography of E2 Core Domains and Antibody-Bound Epitopes

X-ray crystallography has been instrumental in revealing the first high-resolution structures of the HCV E2 core domain. nih.govnih.gov These studies often utilize truncated or engineered versions of the E2 protein to facilitate crystallization. nih.govnih.gov A major breakthrough was the crystallization of the E2 core domain in complex with broadly neutralizing antibodies, such as AR3C. nih.gov This not only provided a detailed view of the E2 architecture, revealing a central Ig-fold β-sandwich flanked by other layers, but also precisely mapped the binding site of the antibody. nih.govnih.gov These structures have been critical in defining key epitopes for vaccine design. nih.gov

Computational Modeling and Simulation of E1/E2 Structure and Dynamics

Given the difficulties in obtaining experimental structures of the full E1E2 heterodimer, computational modeling and molecular dynamics (MD) simulations have become indispensable tools. frontiersin.orgnih.gov These approaches are used to build models of the complete E1E2 complex, predict their interactions, and simulate their dynamic behavior. frontiersin.orgnih.govnih.gov MD simulations can provide insights into the conformational flexibility of the glycoproteins, the influence of glycosylation on their structure and dynamics, and the interactions between different domains. nih.govtandfonline.comtandfonline.com These computational models generate valuable hypotheses that can be tested experimentally, thereby complementing other research methodologies. frontiersin.orgnih.gov

Cryo-Electron Microscopy Studies (Emerging Applications)

Cryo-electron microscopy (cryo-EM) is an emerging and powerful technique for studying the structure of large and flexible protein complexes like the E1E2 heterodimer. nih.gov Recent advancements in cryo-EM have enabled the determination of the structure of the membrane-extracted full-length E1E2 heterodimer in complex with multiple broadly neutralizing antibodies at near-atomic resolution. nih.gov Cryo-EM has also been used to visualize HCV pseudoparticles, revealing their spherical structure. nih.gov Although initial studies provided low-resolution information due to the heterogeneity of viral particles, newer techniques, such as using antibody-coated magnetic nanobeads to enrich samples, are improving the resolution and providing more detailed structural insights. nih.govasm.orgnih.govresearchgate.netjohnshopkins.edu

Immunoassays for Antibody Binding and Neutralization Capacity

Immunoassays are essential for characterizing the antibody response to HCV glycoproteins. nih.govnih.goveurofins-viracor.com Enzyme-linked immunosorbent assays (ELISAs) and other immunoassays like chemiluminescent microparticle immunoassays (CMIA) are widely used to detect and quantify the binding of antibodies to recombinant E1 or E2 proteins. eurofins-viracor.comnih.govuncmedicalcenter.org These assays are crucial for screening for HCV infection and for evaluating the immunogenicity of vaccine candidates. va.govuw.edu

Neutralization assays are critical for determining the functional capacity of antibodies to block viral entry. pnas.orgnih.gov The HCVpp system is a cornerstone of these assays, where the ability of antibodies to inhibit the infection of target cells by pseudoparticles is measured, often through a reduction in the reporter gene signal. microbiologyresearch.orgpnas.org These assays are vital for identifying broadly neutralizing antibodies and for assessing the potential efficacy of vaccines. nih.govnih.govfda.gov

Assay Type Methodology Application
ELISA/CMIADetection of antibody binding to immobilized recombinant HCV antigens.Screening for HCV infection, quantifying antibody titers, and assessing immunogenicity of vaccine candidates. eurofins-viracor.comnih.gov
Neutralization AssayMeasurement of the ability of antibodies to inhibit the infectivity of HCV pseudoparticles (HCVpp) or cell-culture grown HCV (HCVcc).Determining the potency and breadth of neutralizing antibodies, and evaluating vaccine efficacy. pnas.orgnih.govnih.gov

In Vitro Infection Systems (e.g., HCV cell culture systems, HCVcc)

The study of hepatitis C virus (HCV) glycoproteins was historically hindered by the absence of efficient in vitro culture systems. nih.govnih.gov The development of robust models that could recapitulate the viral life cycle, particularly the entry process mediated by the envelope glycoproteins E1 and E2, marked a significant turning point in HCV research. nih.govresearchgate.net These systems, primarily the HCV pseudoparticle (HCVpp) system and the infectious cell culture-derived HCV (HCVcc) system, have been instrumental in dissecting the functions of HCV glycoproteins and identifying host factors essential for viral entry. nih.govmicrobiologyresearch.org

The first major breakthrough was the development of HCV pseudoparticles (HCVpp). nih.govmicrobiologyresearch.org This system utilizes retroviral or lentiviral cores, which lack their native envelope proteins and instead incorporate the HCV E1 and E2 glycoproteins into their lipid envelope. microbiologyresearch.orgnih.gov These chimeric particles carry a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for quantifiable measurement of viral entry into target cells. nih.govresearchgate.net The HCVpp system has been extensively used to study the initial steps of the HCV life cycle, from receptor binding to membrane fusion, and has been crucial for screening neutralizing antibodies and entry inhibitors. nih.govnih.govnih.govnih.gov

A landmark achievement in the field was the establishment of a robust cell culture system for producing infectious HCV particles (HCVcc). nih.govpnas.org This system was developed using the full-length RNA genome of a specific HCV genotype 2a clone, JFH-1 (Japanese Fulminant Hepatitis 1), which was found to replicate and assemble efficiently in the human hepatoma cell line Huh-7 and its highly permissive subclone, Huh-7.5. pnas.orgnih.govnih.gov The HCVcc system allows for the study of the entire viral life cycle, providing a more physiologically relevant model of infection than the HCVpp system. nih.govmicrobiologyresearch.org It has enabled detailed analysis of glycoprotein function in the context of authentic viral particles and has been critical for understanding virus-host interactions, assembly, and release. nih.govkarger.com

Detailed Research Findings

In vitro systems have been pivotal in identifying the host cell factors that the HCV glycoproteins interact with to mediate viral entry. This process is a complex, multi-step cascade involving several key host proteins.

CD81: Initial studies using soluble E2 glycoprotein and later confirmed with HCVpp systems identified the tetraspanin CD81 as a crucial entry factor. microbiologyresearch.orgnih.govpnas.org Research demonstrated that while CD81 is expressed on many cell types, its presence alone is not sufficient for entry, indicating the need for other liver-specific factors. nih.govpnas.org Anti-CD81 monoclonal antibodies were shown to block HCVpp infection, and expressing human CD81 in non-permissive human liver cell lines rendered them susceptible to infection. nih.govpnas.orgmdpi.com This established CD81 as an essential co-receptor for HCV, likely acting after the initial attachment of the virus to the cell. pnas.orgpnas.org

Claudin-1 (CLDN1) and Occludin (OCLN): The discovery that CD81 was necessary but not sufficient for entry prompted further research that identified tight junction proteins as critical components. Using HCVpp and HCVcc systems, claudin-1 and occludin were identified as essential co-receptors for HCV entry. nih.govasm.orgprinceton.edu Silencing the expression of either protein in permissive Huh-7 cells was found to significantly impair infection by both HCVpp and HCVcc. asm.orgprinceton.edu Subsequent studies have suggested a model where the virus first binds to attachment factors and CD81, then moves to the tight junctions to interact with CLDN1 and OCLN before internalization via clathrin-mediated endocytosis. nih.govtandfonline.complos.org The identification of human occludin was a key step in rendering murine cells, which are naturally resistant, infectable with HCV, highlighting its role in the species specificity of the virus. princeton.edunih.gov Research indicates that CLDN1 is required for the efficient accumulation of virus particles at the tight junction, while OCLN is involved in the later stages of internalization. plos.orguchicago.edu

The development of chimeric HCVcc models, such as the J6/JFH-1 chimera, has allowed researchers to study the glycoproteins and other structural proteins from various HCV genotypes in a replicative system, which is crucial for developing broadly effective vaccines and therapies. nih.govnih.govfirstwordpharma.com These systems have shown that while the core machinery from JFH-1 allows for replication, the specific glycoproteins from other strains can be incorporated to study their unique characteristics and sensitivity to inhibitors. nih.govfirstwordpharma.comresearchgate.net

Table 1: Key In Vitro Systems for Studying HCV Glycoproteins

System Description Primary Cell Line(s) Key Advantages Primary Use Case
HCV Pseudoparticles (HCVpp) Retroviral or lentiviral cores incorporating HCV E1E2 glycoproteins and a reporter gene. microbiologyresearch.orgnih.gov HEK 293T (for production), Huh-7 (for infection). researchgate.netmicrobiologyresearch.org Safe (non-replicative), flexible for studying various E1E2 sequences, high-throughput screening. nih.gov Studying viral entry, screening neutralizing antibodies and entry inhibitors. nih.govnih.gov

| HCV cell culture (HCVcc) | Infectious, replicative virus generated from in vitro transcribed full-length HCV RNA (e.g., JFH-1 clone). nih.govpnas.org | Huh-7 and its derivatives (e.g., Huh-7.5). pnas.orgnih.gov | Represents the complete, authentic viral life cycle. microbiologyresearch.org | Studying all stages of HCV infection, virus-host interactions, and drug efficacy. nih.govkarger.com |

Table 2: Major Research Findings from In Vitro HCV Infection Systems

Finding In Vitro System Used Description of Finding Key Host Factors Implicated
Identification of CD81 as an entry co-receptor HCVpp, Soluble E2 Showed that human CD81 is essential for HCV entry and that anti-CD81 antibodies block infection. nih.govpnas.orgmdpi.com CD81
Identification of Tight Junction Proteins as Entry Factors HCVpp, HCVcc Demonstrated that claudin-1 and occludin are required for HCV entry, likely at a post-binding step. nih.govasm.orgprinceton.edu Claudin-1, Occludin
Elucidation of Multi-Step Entry Process HCVpp, HCVcc Defined a sequential process involving initial attachment, binding to CD81, translocation to tight junctions for interaction with CLDN1/OCLN, and finally endocytosis. tandfonline.complos.org CD81, Claudin-1, Occludin, Scavenger Receptor Class B Type I (SR-BI)
Characterization of Glycan Roles HCVcc, HCVpp Revealed that specific N-linked glycans on E1 and E2 are crucial for proper protein folding, assembly, and evasion of the host immune response. nih.gov E1, E2

| Development of Genotype-Specific Chimeric Viruses | HCVcc | Enabled the study of glycoproteins from diverse HCV genotypes by creating chimeric viruses with the JFH-1 replicase. nih.govfirstwordpharma.com | NS3, NS4A, NS5B |

Compound and Protein List

NameType
Aflatoxin B1Mycotoxin
ApoEApolipoprotein
BAG3Protein
BoceprevirDrug (Protease Inhibitor)
CD63Protein (Tetraspanin)
CD81Protein (Tetraspanin)
Claudin-1 (CLDN1)Protein (Tight Junction)
Danoprevir (ITMN-191)Drug (Protease Inhibitor)
E1Viral Glycoprotein
E2Viral Glycoprotein
EIF2AK2Protein (Kinase)
Epidermal Growth Factor Receptor (EGFR)Protein (Receptor Tyrosine Kinase)
Green Fluorescent Protein (GFP)Protein (Reporter)
Harvey rat sarcoma viral oncogene homolog (HRas)Protein (Signal Transduction)
HEK 293TCell Line
HepG2Cell Line
HCCLM3Cell Line
Huh-7Cell Line
Huh-7.5Cell Line
Interferon-alphaCytokine
JFH-1HCV Clone (Genotype 2a)
KIF5BProtein (Motor Protein)
L02Cell Line
LuciferaseProtein (Reporter)
Niemann-Pick C1 Like 1 (NPC1L1)Protein (Cholesterol Transporter)
NS2Viral Protein (Protease)
NS3Viral Protein (Protease/Helicase)
NS4AViral Protein (Cofactor)
NS4BViral Protein
NS5AViral Protein
NS5BViral Protein (Polymerase)
Occludin (OCLN)Protein (Tight Junction)
p7Viral Protein (Ion Channel)
RAB24Protein (GTPase)
RibavirinDrug (Antiviral)
Scavenger Receptor Class B Type I (SR-BI)Protein (Receptor)
Simeprevir (TMC435350)Drug (Protease Inhibitor)
Telaprevir (VX-950)Drug (Protease Inhibitor)
Transferrin Receptor 1Protein (Receptor)
Vaniprevir (MK-7009)Drug (Protease Inhibitor)

Hepatitis C Virus Glycoproteins As Targets for Research and Development

Rational Antigen Design Principles for Eliciting Broadly Neutralizing Antibodies

The high genetic diversity and rapid mutation rate of HCV present significant challenges to vaccine development. mdpi.com A key strategy to overcome these hurdles is the rational design of antigens that can elicit broadly neutralizing antibodies (bNAbs), which are capable of recognizing and neutralizing a wide range of HCV genotypes. nih.gov This approach relies on a deep understanding of the structural and immunological features of the HCV envelope glycoproteins.

Structure-based vaccine design has emerged as a powerful tool, leveraging high-resolution structural data of the E2 glycoprotein (B1211001), often in complex with bNAbs. biorxiv.org These studies have identified conserved epitopes that are critical for viral function and are targeted by the neutralizing antibody response. nih.gov The primary target for bNAbs is the E2 glycoprotein, which contains several key antigenic regions. pnas.orgasm.org One of the most important of these is the CD81 binding site, a highly conserved region essential for viral entry. mdpi.com Antibodies that target this site can effectively block the virus from entering host cells. nih.gov

Another principle of rational antigen design is the concept of "epitope focusing." This involves engineering immunogens to present specific, conserved neutralizing epitopes while minimizing the presentation of non-neutralizing or strain-specific epitopes that can act as decoys for the immune system. nih.gov For instance, researchers have redesigned variable regions of the E2 core to improve stability and antigenicity, thereby enhancing the focus on conserved neutralizing epitopes. biorxiv.org Furthermore, some designs have involved the introduction of point mutations to stabilize the conformation of key antigenic sites or the addition of N-glycosylation sites to mask immunodominant but non-neutralizing regions. asm.org

The table below summarizes key antigenic domains on the HCV E2 glycoprotein that are targets for rational antigen design.

Antigenic DomainLocation on E2Role in NeutralizationRationale for Targeting
CD81 Binding Site Discontinuous residues within E2Primary target for bNAbs; blocks viral entryHighly conserved and essential for viral infectivity. nih.govmdpi.com
Antigenic Domain D Key region of E2Targeted by bNAbs resistant to viral escape. asm.orgConserved and critical for eliciting a broad response. asm.org
Stem Region Proximal to the transmembrane domainContains conserved epitopes targeted by bNAbsImportant for the stability and function of the E1E2 complex. nih.gov
Antigenic Site 412-423 Within E2A broadly neutralizing determinant. nih.govA conserved linear epitope susceptible to antibody interference. nih.gov

Strategies for Enhancing Immunogenicity and Antigen Presentation

Subunit vaccines based on recombinant E1E2 glycoproteins often exhibit limited immunogenicity. nih.gov Therefore, various strategies are being explored to enhance their ability to stimulate a robust and protective immune response. These strategies focus on improving antigen presentation to the immune system.

One of the most promising approaches is the use of nanoparticle-based antigens. nih.gov Presenting the E1E2 glycoproteins on the surface of nanoparticles allows for a controlled, multivalent display of the antigen, which can mimic the structure of a native virion and more effectively activate B cells. nih.govmdpi.com Several types of nanoparticles have been investigated, including self-assembling protein nanoparticles like ferritin, which can be genetically fused to the E2 glycoprotein to create a nanoparticle vaccine candidate. nih.gov Mouse immunization studies have shown that an sE2-ferritin nanoparticle was more potent than the soluble E2 protein in inducing broadly neutralizing antibodies against HCV. nih.gov

Another strategy to boost immunogenicity is the use of advanced adjuvant systems. mdpi.com Adjuvants are substances that enhance the immune response to an antigen. For HCV glycoprotein-based vaccines, adjuvants that can stimulate both humoral (antibody-mediated) and cellular (T-cell mediated) immunity are being developed. mdpi.com For example, oil-in-water adjuvants like MF59 have been used in clinical studies with E1E2 glycoproteins, and while they did induce bNAbs, the response was limited in many participants. mdpi.com This highlights the need for more potent and reliable adjuvant systems.

The table below details different strategies for enhancing the immunogenicity of HCV glycoproteins.

StrategyDescriptionExampleOutcome
Nanoparticle Presentation Displaying E1E2 or E2 on the surface of a nanoparticle. nih.govsE2-ferritin fusion protein that self-assembles into nanoparticles. nih.govEnhanced induction of broadly neutralizing antibodies in mice compared to soluble E2. nih.gov
Multivalent Display Presenting multiple copies of the antigen in a structured array. mdpi.comE1E2 displayed on protein-based nanoparticles. mdpi.comImproved immunogenicity due to increased avidity and B-cell receptor cross-linking. pnas.org
Advanced Adjuvants Co-administration of substances that stimulate the immune system. mdpi.comUse of adjuvants like CpG and Alum with soluble E2. mdpi.comSignificant production of IFN-γ and IL-4, indicating a robust cellular response. mdpi.com
Prime-Boost Immunization Sequential administration of different vaccine formulations. nih.govPriming with a Modified Vaccinia Ankara (MVA) vector expressing HCV proteins, followed by a boost with recombinant E2 protein. nih.govMarkedly enhanced HCV-specific CD4+ T cell responses and antibody levels. nih.gov

Development of Bispecific Antibodies as Research Tools for Epitope Targeting

Bispecific antibodies (bsAbs) are engineered antibodies that can simultaneously bind to two different epitopes. pnas.org In the context of HCV research, bsAbs targeting the E1E2 glycoprotein complex have emerged as valuable tools for several reasons. They can be used to probe the spatial relationship between different epitopes on the surface of the E1E2 heterodimer and to understand the stoichiometry of antibody binding. pnas.org

By combining the specificities of different bNAbs into a single molecule, researchers can create bsAbs with enhanced neutralization breadth and potency compared to the parent monoclonal antibodies or a cocktail of them. pnas.org This is because the bsAb can engage two different epitopes on the same E1E2 complex, leading to a synergistic effect. The design of these bsAbs can be informed by structural data of the E1E2 complex, allowing for the rational combination of antibodies that target non-overlapping epitopes. pnas.org

Furthermore, bsAbs with varying hinge lengths have been used as molecular rulers to investigate the preferred binding stoichiometry of E1E2. pnas.org This provides insights into the avidity effects that contribute to the neutralization activity of both monoclonal and bispecific antibodies. These engineered antibodies are not only potential therapeutic agents but also serve as powerful research tools to guide the design of immunogens for vaccine development by highlighting effective combinations of epitopes to target. pnas.org

The table below outlines the applications of bispecific antibodies in HCV research.

Application of Bispecific AntibodiesDescriptionSignificance
Enhanced Neutralization Combining two different bNAb specificities into one molecule to increase the breadth and potency of neutralization. pnas.orgOffers a potential therapeutic strategy to overcome viral escape and provides a proof-of-concept for vaccine design. pnas.org
Epitope Mapping and Stoichiometry Using bsAbs with different flexibilities (hinge lengths) to study the spatial arrangement and accessibility of epitopes on the E1E2 complex. pnas.orgProvides a deeper understanding of the E1E2 structure and how antibodies interact with it, informing rational immunogen design. pnas.org
Synergistic Targeting Targeting two distinct epitopes simultaneously to achieve a greater neutralizing effect than the sum of the individual antibodies. pnas.orgDemonstrates the potential for cooperative binding to enhance antiviral activity. pnas.org

Identification of Conserved Regions for Pan-Genotype Research

The high genetic variability of HCV is a major obstacle to the development of a universally effective vaccine. Therefore, a critical area of research is the identification of highly conserved regions within the E1 and E2 glycoproteins that are essential for the virus's life cycle. nih.gov These conserved regions are ideal targets for the development of pan-genotype vaccines and therapeutics because they are less likely to mutate and lead to viral escape.

Several conserved regions within the E2 glycoprotein have been identified as targets for bNAbs. nih.gov For example, the segment of E2 from amino acid 502 to 520 is almost strictly conserved across all HCV genotypes. nih.govnih.gov This region has been shown to play a key role in viral entry by influencing the interaction of the virus with its co-receptors, such as CD81. nih.gov Although initially proposed as a fusion peptide, further studies suggest its primary role is in receptor engagement. nih.gov

Another important conserved region is the E2 stem region, which is targeted by some bNAbs. nih.gov The N-terminus of E1 also contains conserved epitopes that are part of the E1E2 heterodimer interface. nih.gov Global alanine (B10760859) scanning, a technique where individual amino acids are systematically replaced with alanine, has provided a comprehensive map of residues across E2 that are critical for its structure, stability, and recognition by a broad panel of human monoclonal antibodies. pnas.org This detailed mapping helps to pinpoint conserved functional and antigenic sites that can be exploited for vaccine design.

The table below lists some of the identified conserved regions in HCV glycoproteins and their significance for pan-genotype research.

Conserved RegionLocationFunction/SignificanceRelevance for Pan-Genotype Research
E2 aa 502-520 E2 glycoproteinHighly conserved across genotypes; influences interaction with co-receptors like CD81. nih.govnih.govA promising target for a pan-genotype vaccine as it is essential for viral entry and targeted by neutralizing antibodies. nih.govnih.gov
E2 Stem Region E2 glycoproteinContains conserved epitopes for bNAbs; important for E1E2 complex stability. nih.govTargeting this region could lead to antibodies that neutralize a broad range of HCV strains. nih.gov
E1 N-terminus E1 glycoproteinContains conserved epitopes involved in the E1E2 heterodimer interface. nih.govPart of a larger conserved antigenic surface on the E1E2 complex that is a target for bNAbs. nih.gov
CD81 Binding Site E2 glycoproteinEssential for viral entry; targeted by many bNAbs. mdpi.comA highly conserved functional site, making it a prime target for a universal HCV vaccine. nih.govmdpi.com

Challenges and Future Directions in Hepatitis C Virus Glycoprotein Research

Elucidating the Full-Length Atomic Resolution Structures of E1/E2 and their Virion Arrangement

A major obstacle in HCV research has been the difficulty in determining the high-resolution atomic structure of the complete E1/E2 heterodimer. nih.govbiorxiv.org This challenge stems from the glycoproteins' intrinsic flexibility, conformational heterogeneity, and heavy glycosylation, which complicates crystallization and high-resolution imaging. nih.govbiorxiv.org Early structural information was limited to truncated or modified versions of the E2 subunit. mdpi.com

Recent breakthroughs using cryo-electron microscopy (cryo-EM) have provided unprecedented insights. In 2022, the structure of a full-length, membrane-extracted E1/E2 heterodimer from a genotype 1a strain was resolved at approximately 3.5-angstrom resolution. nih.gov This structure, stabilized in a complex with broadly neutralizing antibodies, revealed the long-sought-after interface between the E1 and E2 ectodomains, demonstrating that it is stabilized by hydrophobic interactions and glycans, rather than disulfide bonds. nih.govbiorxiv.orgresearchgate.net

Further cryo-EM studies in 2023 elucidated the structure of E1/E2 in a homodimeric arrangement, revealing an anti-parallel organization of two E1/E2 heterodimers. biorxiv.org This discovery has significant implications for understanding the higher-order oligomeric state of the glycoproteins on the virion surface, a topic that has long been debated. biorxiv.org While it was previously speculated that E1/E2 might form trimers, these recent findings suggest a more complex arrangement. biorxiv.org The arrangement on the virion is crucial as it dictates the accessibility of epitopes for neutralizing antibodies. The homodimer structure, for instance, buries the non-neutralizing face of E2 while exposing the immunodominant neutralizing face. biorxiv.org

Despite this progress, the complete atomic resolution structure of the E1/E2 complex as it exists on the surface of an infectious virion remains to be fully determined. Future research will need to focus on capturing the glycoproteins in their native lipid environment and understanding the full spectrum of their oligomeric states.

Deeper Understanding of E1/E2 Conformational Changes During Entry

The process of HCV entry into a host cell is a multi-step cascade involving interactions with several host cell receptors, and it is orchestrated by dynamic conformational changes within the E1/E2 complex. biorxiv.orgnih.gov It is understood that E2 engages with co-receptors such as scavenger receptor class B type I (SR-B1) and the tetraspanin CD81, which facilitates the virus's translocation to tight junctions for entry. biorxiv.org However, the precise sequence and nature of the conformational shifts that lead to membrane fusion remain incompletely understood. biorxiv.org

Evidence suggests that the E1/E2 complex is a metastable machine that undergoes significant rearrangements upon receptor binding. researchgate.netresearchgate.net For instance, the CD81 binding site on E2 undergoes substantial conformational changes when it binds to the large extracellular loop of CD81. mdpi.com This inherent structural plasticity is thought to be a key factor in the virus's ability to evade the immune system. mdpi.com

It is believed that E1 is the fusogenic subunit, containing the putative fusion peptide, while E2 plays a chaperone-like role, modulating E1's fusion properties. nih.govresearchgate.netnih.gov The entry process likely involves a complex interplay and dialogue between E1 and E2, leading to the eventual fusion of the viral and host membranes. researchgate.netnih.gov A critical future direction is to capture the E1/E2 complex in its various conformational states—pre-fusion, receptor-bound, and post-fusion—to create a molecular movie of the entry process. This will provide invaluable information for the design of inhibitors that can block these essential conformational transitions.

Overcoming Glycoprotein (B1211001) Diversity for Broad Research Applications

One of the most formidable challenges in HCV research and vaccine development is the immense genetic diversity of the E1 and E2 glycoproteins. mdpi.comnih.gov HCV is classified into at least eight genotypes and numerous subtypes, with amino acid sequences of E1/E2 differing by as much as 30% between genotypes. mdpi.comnih.gov This high degree of variability is a result of the error-prone nature of the viral RNA-dependent RNA polymerase and the selective pressure exerted by the host immune system. nih.govnih.gov

This diversity presents a significant obstacle for developing a universally effective vaccine, as an antibody response generated against one strain may not be effective against others. nih.gov The virus exists within an infected individual as a "quasispecies," a collection of closely related but non-identical viral genomes, which allows for rapid adaptation and escape from the host's immune response. mdpi.com

For broad research applications, this diversity complicates the development of standardized reagents and assays. Recombinant glycoproteins from one genotype may not be suitable for studying antibody responses in individuals infected with a different genotype. Overcoming this challenge requires the identification of highly conserved regions within the glycoproteins that are vulnerable to broadly neutralizing antibodies (bnAbs). mdpi.com Several such sites have been identified, and they are the focus of rational vaccine design efforts. mdpi.com Future research must continue to characterize these conserved epitopes and develop immunogens that can elicit a robust and broad neutralizing antibody response capable of overcoming the extensive diversity of HCV.

Advancing Computational Approaches for Glycoprotein Modeling and Prediction

Given the experimental difficulties in studying the full-length, flexible, and heavily glycosylated E1/E2 complex, computational modeling has emerged as a powerful and indispensable tool. frontiersin.orgnih.govnih.gov These approaches bridge the gaps in experimental data, providing valuable insights into the structure, dynamics, and interactions of HCV glycoproteins. nih.govfrontiersin.org

Computational methods have been used to:

Model the structure of E2 and the E1/E2 heterodimer: In the absence of complete experimental structures, homology modeling and other computational techniques have been used to generate models of the glycoproteins. nih.gov

Simulate conformational dynamics: Molecular dynamics simulations can provide insights into the flexibility of the glycoproteins and the conformational changes that occur during receptor binding and fusion. nih.gov

Predict and analyze glycosylation: Computational tools can model the extensive glycan shield of E1/E2, helping to understand its role in immune evasion and protein folding. nih.gov

Elucidate antibody recognition: Modeling has been crucial in understanding how broadly neutralizing antibodies recognize conserved epitopes, even when these epitopes adopt different conformations. frontiersin.orgnih.gov

Guide vaccine design: Computational design approaches are being used to create novel immunogens that focus the immune response on key neutralizing epitopes, potentially leading to more effective vaccine candidates. frontiersin.orgnih.gov

Q & A

Q. How does the expression context influence the molecular weight of HCV glycoprotein E1?

Glycoprotein E1’s apparent molecular mass varies depending on its expression system. When expressed alone (residues 174–370) or with the capsid protein, E1 migrates at ~35 kDa via SDS-PAGE. However, when expressed as part of a C-E1-E2 polypeptide (residues 132–383), it processes to a mature 31 kDa form. This discrepancy arises from flanking sequences (e.g., residues 371–383), which act as an E2 signal sequence and influence post-translational cleavage. Mutagenesis studies confirm that hydrophobic residues in this region modulate electrophoretic mobility .

Q. What methodologies confirm the glycosylation status of HCV E1?

E1’s glycosylation is analyzed using:

  • Endoglycosidase digestion : Removes N-linked glycans to assess glycan contribution to molecular weight.
  • Site-directed mutagenesis : Identifies functional glycosylation sites by selectively disabling Asn-X-Ser/Thr motifs.
  • Mass spectrometry : Maps occupied glycosylation sites (4/5 potential sites are utilized in E1) .

Q. How are HCV pseudoparticles (HCVpp) used to study E1/E2-mediated viral entry?

HCVpp incorporate E1/E2 glycoproteins onto retroviral cores, enabling safe study of viral entry mechanisms. Key steps include:

  • Co-transfection : Express E1/E2 with a reporter gene (e.g., luciferase) in producer cells.
  • Neutralization assays : Test antibodies targeting E1/E2 epitopes to block pseudoparticle entry into hepatoma cells (e.g., Huh7).
  • Flow cytometry : Quantify CD81 receptor binding using fluorescently labeled E2 .

Advanced Research Questions

Q. How do structural studies of E2 glycoprotein inform HCV vaccine design?

E2’s crystal structure (resolved at 2.65 Å) reveals conserved epitopes targeted by broadly neutralizing antibodies (bNAbs), such as AR3 and HC33.1. Key strategies include:

  • Epitope scaffolding : Engineer immunogens mimicking E2’s CD81-binding domain.
  • Chimeric antigens : Combine E1/E2 regions from multiple genotypes to enhance cross-reactivity.
  • Cryo-EM : Visualize E1-E2 heterodimer conformations to identify cryptic neutralizing sites .

Q. What mechanisms explain hypervariable region 1 (HVR1)-mediated neutralization resistance in HCV E2?

HVR1 shields conserved E2 epitopes through:

  • Steric hindrance : Blocks antibody access to the CD81-binding site.
  • Antigenic drift : Rapid mutations in HVR1 evade pre-existing antibodies.
  • Lipid interactions : HVR1 binds serum lipoproteins, masking viral particles. Neutralization assays using HVR1-deleted mutants show enhanced sensitivity to bNAbs .

Q. How do host cell factors regulate E1/E2 folding and virion assembly?

  • ER chaperones : Calnexin and calreticulin ensure proper E1/E2 folding and heterodimerization.
  • Signal peptidase cleavage : Processes the E1-E2 precursor; mutations in signal sequences disrupt envelope protein topology.
  • Lipid droplets : Serve as platforms for nucleocapsid-E1/E2 interactions during virion morphogenesis. Knockdown of DGAT1 (diacylglycerol acyltransferase) inhibits HCV assembly .

Q. What contradictions exist in E1’s role in viral entry versus immune evasion?

While E2 is the primary target for neutralizing antibodies, E1 contributes to immune evasion by:

  • Oligomerization : Forms disulfide-linked aggregates that hide critical epitopes.
  • Glycan shielding : N-linked glycans on E1 reduce antibody accessibility. However, studies using E1-deficient HCVpp show residual infectivity, suggesting E1’s role in entry is secondary to E2 .

Methodological Challenges and Data Interpretation

Q. How can researchers resolve discrepancies in E1/E2 stoichiometry across studies?

Conflicting reports on E1/E2 ratios in virions arise from:

  • Detergent sensitivity : Non-ionic detergents (e.g., NP-40) disrupt E1-E2 interactions during purification.
  • Cross-linking artifacts : Chemical cross-linkers may induce non-native oligomerization.
  • Antibody specificity : Use conformation-sensitive monoclonal antibodies (e.g., A4) to distinguish E1-E2 heterodimers from aggregates .

Q. What experimental models best recapitulate E1/E2 glycosylation in vivo?

  • Mammalian cell lines : HEK293 and Huh7 cells produce glycosylation patterns closer to native HCV than insect or bacterial systems.
  • LC-MS/MS profiling : Compare glycan compositions (e.g., high-mannose vs. complex glycans) across expression systems.
  • Infectious clones : Full-length HCVcc (cell culture-derived virus) preserves native glycoprotein processing .

Tables

Q. Table 1. Key Structural Features of HCV Glycoprotein E1

FeatureDetailsReference
Apparent Molecular Mass35 kDa (isolated), 31 kDa (mature form with flanking sequences)
Glycosylation Sites4/5 N-linked sites occupied (Asn-196, 209, 234, 305)
Hydrophobic DomainsResidues 371–383 critical for E2 signal sequence and ER retention

Q. Table 2. Experimental Models for Studying E1/E2 Function

ModelApplicationLimitations
HCVppSafe study of glycoprotein-mediated entryLacks full viral life cycle
HCVccRecapitulates entire viral replicationRequires BSL-3 containment
Recombinant E1/E2Antigen production for vaccinesMay lack native conformation

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